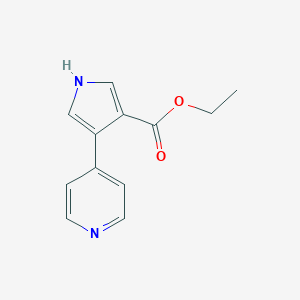

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate

Übersicht

Beschreibung

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound that features both pyridine and pyrrole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate typically involves the condensation of pyridine derivatives with pyrrole carboxylates. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative of pyridine with a halogenated pyrrole carboxylate under palladium catalysis . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of recyclable palladium catalysts and environmentally benign solvents is also emphasized to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrolinones.

Reduction: The pyridine ring can be reduced to piperidine derivatives.

Substitution: Electrophilic substitution reactions can occur on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.

Major Products:

Oxidation: Pyrrolinone derivatives.

Reduction: Piperidine derivatives.

Substitution: Halogenated or nitrated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmaceutical Development

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate serves as an important intermediate in the synthesis of pharmaceuticals. Its structural features allow it to interact with biological targets, making it useful in the development of drugs aimed at treating central nervous system disorders and cancer. For instance, compounds derived from this structure have been investigated for their ability to inhibit specific kinases involved in tumor growth, showcasing promising results in preclinical models .

Case Study: ERK5 Inhibitors

Recent studies have identified derivatives of this compound as potent inhibitors of the ERK5 kinase, which is implicated in various cancers. Optimization of these compounds led to increased potency and favorable pharmacokinetic profiles, demonstrating their potential as therapeutic agents .

Organic Synthesis

Versatile Building Block

This compound is recognized for its utility as a building block in organic synthesis. It can undergo various reactions, including oxidation, reduction, and electrophilic substitution, allowing chemists to create complex heterocyclic compounds. The versatility of this compound makes it invaluable for both academic research and industrial applications .

Table: Reaction Types and Conditions

| Reaction Type | Common Reagents | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Potassium permanganate | Aqueous phase | Pyrrolinone derivatives |

| Reduction | Palladium on carbon | Hydrogen atmosphere | Piperidine derivatives |

| Substitution | Halogens | Acidic conditions | Halogenated pyridine derivatives |

Materials Science

Polymer Development

this compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. This application is particularly relevant in the production of high-performance materials used in electronics and aerospace industries .

Agricultural Chemistry

Agrochemical Applications

Research has explored the potential of this compound as a precursor for developing novel agrochemicals, particularly pesticides. Its ability to modulate biological pathways makes it a candidate for creating environmentally friendly pest control agents that are more effective than traditional chemicals .

Wirkmechanismus

The mechanism of action of Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The pyridine and pyrrole rings facilitate binding to active sites, modulating the activity of the target proteins. This compound can inhibit enzyme activity or alter receptor signaling pathways, leading to its biological effects .

Vergleich Mit ähnlichen Verbindungen

N-ethyl-4-(pyridin-4-yl)benzamide: Shares the pyridine moiety but differs in the benzamide group.

Pyrrolidine derivatives: Similar in the pyrrole ring structure but vary in the substitution pattern.

Uniqueness: Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is unique due to its combination of pyridine and pyrrole rings, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in diverse scientific applications make it a valuable compound in research and industry.

Biologische Aktivität

Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a unique combination of pyridine and pyrrole rings, which enhances its chemical reactivity and biological activity. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyridine and pyrrole moieties facilitate binding to active sites, which can modulate the activity of target proteins. This interaction can lead to:

- Inhibition of Enzyme Activity : this compound has been shown to inhibit specific enzymes involved in disease processes, thereby reducing their activity.

- Alteration of Receptor Signaling Pathways : The compound may influence receptor-mediated signaling, which is critical in various physiological processes.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to established antibiotics:

| Pathogen | MIC (μg/mL) | Control (Antibiotic) |

|---|---|---|

| Staphylococcus aureus | 12.5 | Ciprofloxacin (2) |

| Escherichia coli | 10 | Ciprofloxacin (2) |

| Salmonella typhi | 15 | Tetracycline (4) |

These findings suggest that the compound could serve as a template for developing new antimicrobial agents .

Antitumor Activity

This compound has also been investigated for its antitumor properties. Studies have reported that it can inhibit the proliferation of various cancer cell lines, including HeLa and HCT116, with IC50 values indicating potent activity:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.36 |

| HCT116 | 1.8 |

These results highlight the potential of this compound in cancer therapy .

Case Study 1: Antiviral Properties

A recent study evaluated the antiviral activity of derivatives based on this compound against HIV-1. The most active derivative showed an EC50 value of 1.65 μM, demonstrating significant antiviral efficacy while maintaining low toxicity in VERO cells .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibition of cyclin-dependent kinases (CDK2 and CDK9), which play crucial roles in cell cycle regulation. The compound exhibited selective inhibition with IC50 values of 0.36 μM for CDK2 and 1.8 μM for CDK9, indicating its potential as a therapeutic agent in cancer treatment .

Q & A

Q. Basic: What synthetic methodologies are commonly employed to prepare Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate and its analogs?

Methodological Answer:

The compound is typically synthesized via coupling reactions between pyrrole intermediates and functionalized pyridine derivatives. For example, General Procedure N () involves amide coupling using EDCI/HOBt or DCC, followed by cyclization with hydrazine hydrate to form heterocyclic cores. Pyridinyl-pyrrole carboxylates are often synthesized via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution, leveraging boronic acids or halogenated precursors. Solvent selection (e.g., DMF, DMSO) and temperature control (e.g., reflux at 100°C) are critical for regioselectivity and yield optimization .

Q. Basic: What crystallographic tools and software are recommended for structural elucidation of this compound?

Methodological Answer:

Single-crystal X-ray diffraction remains the gold standard. The SHELX suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography due to its robustness in handling twinned data and high-resolution refinement . Complementary tools include ORTEP-3 (for thermal ellipsoid visualization) and WinGX (for data integration and symmetry validation) . Always cross-validate structures using PLATON or CIF-check to address disorder or missing electron density .

Q. Basic: How can researchers interpret NMR and mass spectrometry data for this compound?

Methodological Answer:

- 1H NMR : Focus on pyrrole NH signals (δ ~11–12 ppm in DMSO-d6) and pyridinyl protons (aromatic δ ~7.5–8.5 ppm). Ethyl ester groups exhibit characteristic quartets (δ ~4.1–4.3 ppm) and triplets (δ ~1.1–1.3 ppm) .

- ESIMS : Look for [M+H]+ or [M+Na]+ ions. For example, analogs with trifluoromethyl groups show distinct isotopic patterns due to fluorine splitting . Use high-resolution MS (HRMS) to confirm molecular formulas and rule out adducts.

Q. Advanced: How can regioselectivity challenges in pyrrole functionalization be addressed during synthesis?

Methodological Answer:

Regioselectivity in pyrrole substitution is influenced by electronic and steric factors. For example, Darzens reactions () use α-bromo ketones and acyl phosphonates to favor cis-epoxyphosphonates, which can be selectively reduced. Computational tools (DFT calculations) predict electrophilic aromatic substitution sites, while directing groups (e.g., sulfonyl or ester moieties) enhance control over pyridinyl coupling positions .

Q. Advanced: What strategies are used to study structure-activity relationships (SAR) for pyridinyl-pyrrole derivatives?

Methodological Answer:

- Substituent Variation : Modify pyridine (e.g., electron-withdrawing groups at C-3/C-4) and pyrrole (e.g., methyl or sulfonamide substituents) to assess steric/electronic effects on bioactivity .

- Pharmacophore Modeling : Use docking studies (e.g., AutoDock Vina) to map interactions with target proteins (e.g., kinases or GPCRs). Validate with in vitro assays (e.g., IC50 measurements) .

Q. Advanced: How should researchers resolve contradictions between crystallographic data and computational modeling results?

Methodological Answer:

Discrepancies often arise from crystal packing effects vs. gas-phase calculations.

Validate crystallographic data : Check for twinning, thermal motion, and hydrogen-bonding networks using Mercury or OLEX2 .

Re-optimize computational models : Perform solvent-phase DFT (e.g., B3LYP/6-31G*) to account for dielectric environments.

Cross-reference spectroscopic data : Compare experimental IR/Raman spectra with computed vibrational modes .

Q. Basic: What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.

- Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., THF, DCM).

- Waste Disposal : Segregate halogenated waste (e.g., from chlorinated intermediates) and neutralize acidic/basic byproducts before disposal .

Eigenschaften

IUPAC Name |

ethyl 4-pyridin-4-yl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-12(15)11-8-14-7-10(11)9-3-5-13-6-4-9/h3-8,14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPDVHPANJIDEHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC=C1C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60333063 | |

| Record name | Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197774-66-6 | |

| Record name | Ethyl 4-(pyridin-4-yl)-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60333063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.